Benzyl 2-cycloheptylacetate
CAS No.: 1260837-25-9
Cat. No.: VC7335914
Molecular Formula: C16H22O2
Molecular Weight: 246.35
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1260837-25-9 |
---|---|
Molecular Formula | C16H22O2 |
Molecular Weight | 246.35 |
IUPAC Name | benzyl 2-cycloheptylacetate |
Standard InChI | InChI=1S/C16H22O2/c17-16(12-14-8-4-1-2-5-9-14)18-13-15-10-6-3-7-11-15/h3,6-7,10-11,14H,1-2,4-5,8-9,12-13H2 |
Standard InChI Key | SDVKRPZPLYFDPG-UHFFFAOYSA-N |
SMILES | C1CCCC(CC1)CC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Molecular Architecture
Benzyl 2-cycloheptylacetate (CHO) consists of a seven-membered cycloheptane ring attached to the β-carbon of an acetic acid backbone, with the carboxylic acid group esterified by a benzyl moiety. The ester linkage confers stability under basic conditions while remaining susceptible to acidic hydrolysis. The cycloheptyl group introduces steric bulk, influencing both reactivity and physical properties .
Physical and Spectroscopic Characteristics
While experimental data for this specific compound are scarce, properties can be inferred from structurally related benzyl esters:
Spectroscopic data for benzyl esters typically include:
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IR: Strong C=O stretch at ~1740 cm, aromatic C–H stretches near 3030 cm .
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H NMR: Benzyl protons as a singlet at δ 5.1–5.3 ppm, cycloheptyl protons as multiplet signals between δ 1.2–2.5 ppm .
Synthesis Methodologies
Acid-Catalyzed Esterification
Traditional Fischer esterification employs 2-cycloheptylacetic acid and benzyl alcohol under acidic conditions (e.g., HSO or HCl). This method, while straightforward, often requires azeotropic removal of water to drive the equilibrium :
Yields are moderate (60–75%) due to competing side reactions, necessitating purification via distillation or chromatography .
Reagent-Mediated Approaches
Modern protocols leverage activating agents to enhance efficiency:
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Benzyl 2,2,2-Trichloroacetimidate: Reacts with 2-cycloheptylacetic acid in the presence of BF·OEt, achieving yields >85% under mild conditions . The mechanism involves generation of a reactive acylimidazolium intermediate, facilitating nucleophilic attack by the alcohol .
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2-Benzyloxy-1-methylpyridinium Triflate: A recently developed reagent enabling benzyl transfer under neutral conditions. This method, optimized in trifluorotoluene at 85°C, minimizes acid-sensitive substrate degradation .
Applications in Organic Synthesis
Protecting Group Strategy
The benzyl ester group serves as a temporary protective moiety for carboxylic acids during multi-step syntheses. Its stability under basic conditions and selective deprotection via hydrogenolysis (Pd/C, H) make it ideal for constructing complex molecules like pharmaceuticals . For example, in peptide synthesis, benzyl esters prevent undesired side reactions at the carboxyl terminus during amide bond formation .
Intermediate in Fine Chemicals
Benzyl 2-cycloheptylacetate may act as a precursor to fragrances or bioactive compounds. Cycloheptane-containing structures are prevalent in terpenoid derivatives, where the seven-membered ring enhances lipid solubility and membrane permeability . Hydrogenolysis of the benzyl group yields 2-cycloheptylacetic acid, a potential building block for anti-inflammatory agents .
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